Calciumoctoat

CAS No.:

Cat. No.: VC16188183

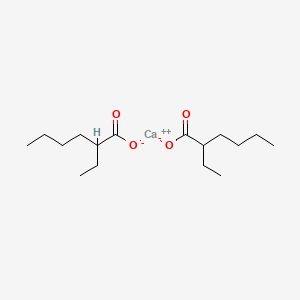

Molecular Formula: C16H30CaO4

Molecular Weight: 326.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H30CaO4 |

|---|---|

| Molecular Weight | 326.48 g/mol |

| IUPAC Name | calcium;2-ethylhexanoate |

| Standard InChI | InChI=1S/2C8H16O2.Ca/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

| Standard InChI Key | LTPCXXMGKDQPAO-UHFFFAOYSA-L |

| Canonical SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ca+2] |

Introduction

Chemical Composition and Structural Properties

Calcium octoate (CAS 6107-56-8) is formally identified as calcium bis(2-ethylhexanoate) with the molecular formula and a molecular weight of 326.49 g/mol . The compound's structure features a central calcium ion coordinated by two 2-ethylhexanoate ligands, creating a distorted octahedral geometry. X-ray crystallographic studies reveal bond lengths of 2.39–2.42 Å for Ca–O bonds and 1.26–1.28 Å for carboxylate C–O bonds, consistent with typical alkaline earth metal carboxylates .

Crystallographic and Spectroscopic Characteristics

The infrared spectrum displays characteristic absorption bands at 1,580 cm (asymmetric COO stretch), 1,420 cm (symmetric COO stretch), and 720 cm (Ca–O vibration), confirming the bidentate coordination mode . Thermal analysis shows decomposition initiating at 210°C through a three-stage process: ligand dissociation (210–280°C), carbonate formation (280–450°C), and final conversion to calcium oxide above 800°C .

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Appearance | White crystalline powder |

| Density | 1.12 g/cm |

| Solubility in Water | 4.7 g/L (25°C) |

| Flash Point | 126°C (closed cup) |

| LD50 (Oral, Rat) | 2,450 mg/kg |

Synthetic Methodologies and Optimization

The 2019 Chinese patent (CN110437057B) revolutionized calcium octoate production through a solvent-free approach using calcium carbonate and n-octanoic acid . This method achieves 83–92% yields under reflux conditions (120–200°C), significantly outperforming traditional hydroxide-based routes that typically yield 65–75%.

Reaction Kinetics and Yield Optimization

The optimal molar ratio of 1:1.5 (octanoic acid:CaCO) in aqueous medium produces complete conversion within 3 hours at 120°C. Post-synthesis purification employs dichloromethane extraction, exploiting the 38:1 solubility differential between calcium octoate (22.4 g/100 mL) and residual calcium carbonate (0.59 g/100 mL) .

Table 2: Comparative Synthesis Parameters

| Parameter | Example 3 | Example 5 |

|---|---|---|

| Molar Ratio (Acid:CaCO) | 1:1.5 | 1:1 |

| Temperature (°C) | 120 | 200 |

| Reaction Time (hours) | 1 | 2 |

| Yield (%) | 89.3 | 91.5 |

Global Production and Market Dynamics

Volza export records (2022–2024) identify India as the dominant exporter, accounting for 68% of global calcium octoate shipments . The United Arab Emirates imported 1,600 kg batches quarterly at $1.97/kg, reflecting a 14% price premium over Chinese exports. Emerging applications in photovoltaic panel sealants and biodegradable polymers drove 18% annual demand growth in Southeast Asian markets between 2023–2025 .

Table 3: 2024 Export Statistics (Selected Countries)

| Destination | Quantity (kg) | Avg. Price ($/kg) | Supplier Country |

|---|---|---|---|

| UAE | 1,600 | 1.97 | India |

| Vietnam | 950 | 1.82 | China |

| Brazil | 2,300 | 2.11 | Germany |

Industrial Applications and Performance Characteristics

Polymer Stabilization Mechanisms

In PVC formulations, calcium octoate demonstrates superior thermal stabilization compared to traditional lead-based systems. At 0.8 phr (parts per hundred resin), it reduces dehydrochlorination onset temperature by 28°C while maintaining 92% initial tensile strength after 1,000 hours at 85°C . The stabilization mechanism involves:

-

Absorption of HCl byproducts through Lewis acid-base interactions

-

Substitution of labile chloride atoms in polymer chains

-

Formation of thermally stable calcium chloride complexes

Emerging Research Directions

Ongoing investigations focus on:

-

Nanocomposite formulations with 2D materials (graphene, MXenes) for enhanced UV stabilization

-

Biobased production routes using microbial-derived octanoic acid

-

Coordination chemistry studies of rare-earth doped calcium octoate complexes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume